molecular formula C16H15N5O2 B11145215 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide

Cat. No.: B11145215
M. Wt: 309.32 g/mol
InChI Key: UMGRJBQIOZZDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,1-c][1,2,4]triazinone core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,1-c][1,2,4]triazinone core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide stands out due to its specific structural features and the presence of both pyridyl and triazinone moieties. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C16H15N5O2/c22-15(18-11-12-6-8-17-9-7-12)5-4-13-16(23)21-10-2-1-3-14(21)20-19-13/h1-3,6-10H,4-5,11H2,(H,18,22)

InChI Key

UMGRJBQIOZZDDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.